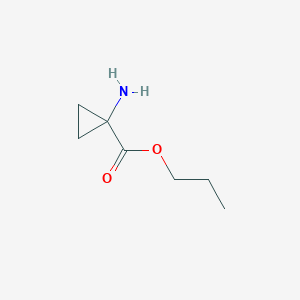

Propyl 1-aminocyclopropanecarboxylate

説明

Propyl 1-aminocyclopropanecarboxylate is an ester derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid that serves as the direct precursor of ethylene in higher plants . ACC is biosynthesized from S-adenosylmethionine (SAM) via ACC synthase and subsequently oxidized by ACC oxidase (ACO) to produce ethylene, a critical phytohormone regulating growth, development, and stress responses . While ACC itself is highly polar and readily metabolized , its ester derivatives, such as propyl 1-aminocyclopropanecarboxylate, may act as prodrugs or stabilized analogs for targeted applications in plant physiology research or agrochemical formulations .

特性

CAS番号 |

104544-05-0 |

|---|---|

分子式 |

C7H13NO2 |

分子量 |

143.18 g/mol |

IUPAC名 |

propyl 1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |

InChIキー |

ONNCENWIDSAVKS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1(CC1)N |

正規SMILES |

CCCOC(=O)C1(CC1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-amino-, propyl ester can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods

化学反応の分析

Types of Reactions

Cyclopropanecarboxylic acid, 1-amino-, propyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Cyclopropanecarboxylic acid, 1-amino-, propyl ester has several scientific research applications:

作用機序

The mechanism of action of cyclopropanecarboxylic acid, 1-amino-, propyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It is involved in pathways related to amino acid metabolism and synthesis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Propyl 1-aminocyclopropanecarboxylate belongs to a family of cyclopropane-containing esters with modifications to the amino-carboxylate backbone. Below is a comparative analysis of its structural analogs, based on similarity scores and key functional groups (Table 1):

Table 1: Structural Comparison of Propyl 1-Aminocyclopropanecarboxylate and Analogous Compounds

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| Propyl 1-aminocyclopropanecarboxylate | 104544-05-0 | 1.00 | Propyl ester, unsubstituted cyclopropane |

| Isopropyl 1-aminocyclopropanecarboxylate | 757903-69-8 | 0.95 | Branched isopropyl ester |

| tert-Butyl 1-aminocyclopropanecarboxylate | 159871-51-9 | 0.93 | Bulky tert-butyl ester |

| Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride | 1255099-55-8 | 0.89 | Ethyl ester, ethyl-substituted cyclopropane |

| Propyl 1-amino-4-methylcyclohexanecarboxylate | 228252-33-3 | 0.88 | Cyclohexane core, methyl substituent |

Key Observations:

The isopropyl ester (score 0.95) introduces steric hindrance due to branching, which may reduce enzymatic hydrolysis rates compared to the linear propyl variant . The tert-butyl ester (score 0.93) offers enhanced steric protection, likely improving metabolic stability but limiting solubility in aqueous systems .

Core Structure Variations: Propyl 1-amino-4-methylcyclohexanecarboxylate (score 0.88) replaces the cyclopropane with a cyclohexane ring, significantly reducing ring strain and modifying conformational flexibility. This structural shift may diminish its ability to mimic ACC in ethylene biosynthesis pathways .

Additional Derivatives :

- 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5): Features a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes but requiring deprotection for biological activity .

Research Findings and Functional Implications

Metabolic and Physiological Roles :

- ACC derivatives are implicated in ethylene regulation. For instance, malonyl-ACC (MACC) and jasmonoyl-ACC (JA-ACC) are conjugated forms that modulate free ACC pools, indirectly influencing ethylene production .

Enzymatic Interactions :

- ACC oxidase (ACO), a key enzyme in ethylene synthesis, exhibits substrate specificity for ACC . Modifications to the carboxylate group (e.g., esterification) or cyclopropane substituents may alter binding affinity. For example, bulky esters like tert-butyl could hinder ACO recognition, whereas linear esters (propyl) might undergo hydrolysis to release ACC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。